1-bromo-2,3-dimethoxy-5-methylbenzene
Overview
Description
1-Bromo-2,3-dimethoxy-5-methylbenzene is an organic compound with the molecular formula C9H11BrO2. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, two methoxy groups, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2,3-dimethoxy-5-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 2,3-dimethoxytoluene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under mild conditions, with the bromine atom substituting a hydrogen atom on the aromatic ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2,3-dimethoxy-5-methylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like zinc and hydrochloric acid
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Zinc dust and hydrochloric acid
Major Products Formed:
Nucleophilic Substitution: 2,3-dimethoxy-5-methylphenol (when hydroxide is the nucleophile).
Oxidation: 2,3-dimethoxy-5-methylbenzoic acid.
Reduction: 2,3-dimethoxy-5-methylbenzene
Scientific Research Applications
1-Bromo-2,3-dimethoxy-5-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-bromo-2,3-dimethoxy-5-methylbenzene in chemical reactions typically involves electrophilic aromatic substitution. The bromine atom, being an electron-withdrawing group, activates the aromatic ring towards nucleophilic attack. This results in the formation of various substituted products depending on the nucleophile used .
Comparison with Similar Compounds
1-Bromo-3,5-dimethoxybenzene: Similar structure but with different positions of the methoxy groups.
2-Bromo-1,5-dimethoxy-3-methylbenzene: Similar structure but with different positions of the bromine and methoxy groups
Uniqueness: 1-Bromo-2,3-dimethoxy-5-methylbenzene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its isomers. This makes it valuable in targeted synthetic applications and research .
Properties
IUPAC Name |
1-bromo-2,3-dimethoxy-5-methylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-6-4-7(10)9(12-3)8(5-6)11-2/h4-5H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLKMCMWNRXPGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50467280 | |
Record name | Benzene, 1-bromo-2,3-dimethoxy-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50467280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68278-85-3 | |
Record name | Benzene, 1-bromo-2,3-dimethoxy-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50467280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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